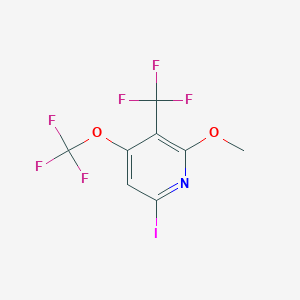
Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate is an organic compound that belongs to the class of sulfonyl amino acid derivatives This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with three isopropyl groups at the 2, 4, and 6 positions The serinate moiety is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,4,6-triisopropylbenzenesulfonyl chloride, is prepared by sulfonation of 2,4,6-triisopropylbenzene with chlorosulfonic acid.
Coupling with L-serine: The sulfonyl chloride is then reacted with L-serine in the presence of a base such as triethylamine to form the sulfonyl-L-serine derivative.
Esterification: The final step involves the esterification of the carboxyl group of the L-serine derivative with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and esterification steps, which enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are typical.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Sulfides, thiols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonylated amino acids and peptides.
Biology: The compound is studied for its potential role in modifying proteins and peptides, which can be useful in understanding protein function and interactions.
Medicine: Research is ongoing to explore its potential as a prodrug or a drug delivery agent, leveraging its ability to modify biological molecules.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate involves its ability to interact with biological molecules through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and peptides, leading to modifications that can alter their function. The molecular targets include amino acid residues such as cysteine and lysine, which have nucleophilic side chains. The pathways involved include covalent modification and subsequent changes in protein activity or stability.
Comparación Con Compuestos Similares
- 2,4,6-Triisopropylbenzenesulfonyl hydrazide
- 2,4,6-Triisopropylbenzenesulfonyl chloride
- Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate
Comparison: Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate is unique due to the presence of the L-serinate moiety, which imparts specific biological activity and potential for protein modification. In contrast, 2,4,6-Triisopropylbenzenesulfonyl hydrazide and 2,4,6-Triisopropylbenzenesulfonyl chloride are primarily used as intermediates in organic synthesis. Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate is another sulfonylated compound but with different structural features and applications.
Propiedades
Fórmula molecular |
C19H31NO5S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
InChI |
InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3 |
Clave InChI |
UZVGAOZBSSSTDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)

![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)

![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)


![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)

